molecular formula C11H13F2NO B3028209 4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine CAS No. 1707369-83-2

4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine

Cat. No. B3028209
CAS RN: 1707369-83-2
M. Wt: 213.22
InChI Key: WKVGKJIDRIJJPY-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine, also known as 4-CMB, is a synthetic compound that has been studied for its potential medicinal applications. It is a derivative of benzenamine, a common aromatic amine, and is distinguished by its cyclobutylmethoxy side chain and two fluorine atoms. 4-CMB has been found to exhibit a variety of biochemical and physiological effects, and its use in scientific research has been growing in recent years.

Scientific Research Applications

  • Material Science Applications :

    • Compounds related to 4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine have been studied for their potential in creating new materials. For example, the study of 1,2-bisaryloxy perfluorocyclobutanes revealed their unique solid-state structures, which could have implications in material design due to differences in crystallinity (Ligon et al., 2003).
    • Similarly, the synthesis and characterization of highly fluorescent phenylene vinylene containing perfluorocyclobutyl aromatic ether polymers demonstrate the potential for creating novel materials with specific optical properties (Neilson et al., 2008).
  • Pharmacological Research :

    • Several studies have explored the use of related compounds in pharmacology. For instance, research on 4-fluorobenzylspiro(N/O)cyclotriphosphazenes and their phosphazenium salts has investigated their antimicrobial activity and potential for DNA binding (Elmas et al., 2016).
    • Another study examined the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors, showcasing the medical applications of similar compounds (Hashimoto et al., 2002).
  • Chemical Synthesis and Characterization :

    • The field of chemical synthesis and characterization has seen significant contributions. Research has been done on the facile synthesis, crystal structure, and biological activities of heterocyclic compounds containing similar structures (Saleem et al., 2018).
    • Additionally, the study of hydrogen storage in microporous metal-organic frameworks using compounds with cyclobutylbenzene linkers highlights the potential of these materials in energy storage applications (Rosi et al., 2003).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of fire, appropriate extinguishing media suitable for surrounding facilities should be used .

properties

IUPAC Name

4-(cyclobutylmethoxy)-3,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-9-4-8(14)5-10(13)11(9)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVGKJIDRIJJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238066
Record name Benzenamine, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1707369-83-2
Record name Benzenamine, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707369-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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